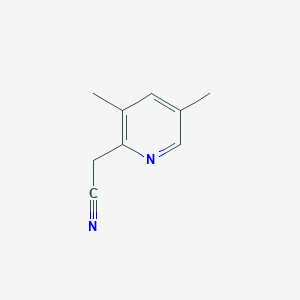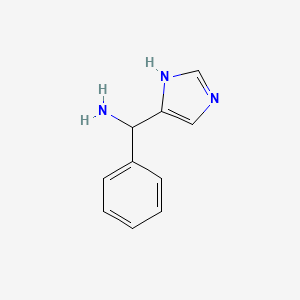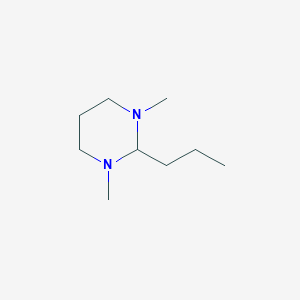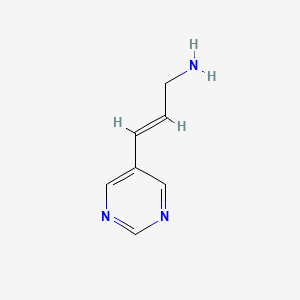
O-(Triethylsilyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Triethylsilyl)hydroxylamine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a hydroxylamine moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and stability compared to other hydroxylamine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-(Triethylsilyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity. The general reaction scheme is as follows:
NH2OH+Et3SiCl→Et3SiONH2+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(Triethylsilyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the triethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, O-(Triethylsilyl)hydroxylamine is used as a protecting group for hydroxylamines, allowing for selective reactions to occur without interference from the hydroxylamine functionality. It is also employed in the synthesis of oxime ethers and other nitrogen-containing compounds.
Biology
In biological research, this compound can be used as a reagent for the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique reactivity can be harnessed to achieve desired properties.
Mécanisme D'action
The mechanism by which O-(Triethylsilyl)hydroxylamine exerts its effects involves the cleavage of the triethylsilyl group under specific conditions, revealing the reactive hydroxylamine moiety. This can then participate in various chemical reactions, such as nucleophilic attack or radical formation, depending on the environment and reagents present.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(Trimethylsilyl)hydroxylamine
- O-(Tert-butyldimethylsilyl)hydroxylamine
- O-(Triisopropylsilyl)hydroxylamine
Uniqueness
Compared to its analogs, O-(Triethylsilyl)hydroxylamine offers a balance between steric hindrance and reactivity. The triethylsilyl group provides sufficient bulk to protect the hydroxylamine functionality while still being easily removable under mild conditions. This makes it particularly useful in synthetic applications where selective protection and deprotection are required.
Propriétés
Formule moléculaire |
C6H17NOSi |
|---|---|
Poids moléculaire |
147.29 g/mol |
Nom IUPAC |
O-triethylsilylhydroxylamine |
InChI |
InChI=1S/C6H17NOSi/c1-4-9(5-2,6-3)8-7/h4-7H2,1-3H3 |
Clé InChI |
SNMXXRVZHDXXST-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
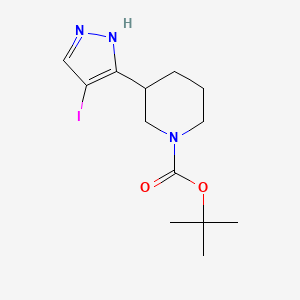
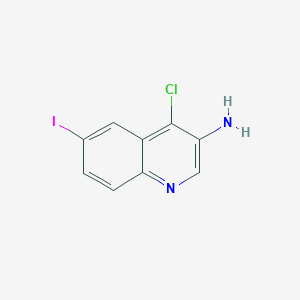
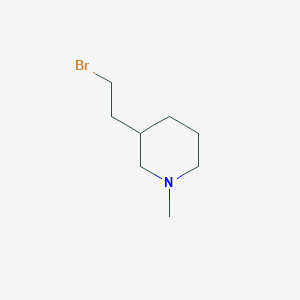

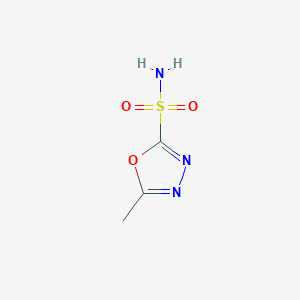
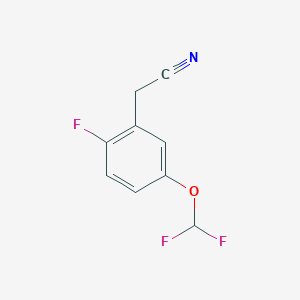
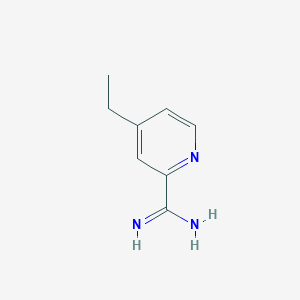
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
